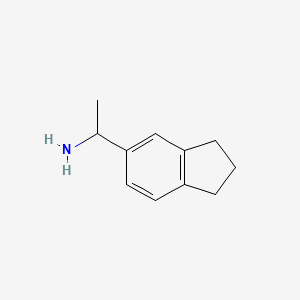

1-Indan-5-yl-ethylamine

Description

Significance of Amine Functionalities in Contemporary Chemical Research

The amine functional group, characterized by a nitrogen atom with a lone pair of electrons, is a cornerstone of organic chemistry. nih.govsci-hub.ru Its basicity and nucleophilicity drive a vast array of chemical transformations, making it an indispensable tool for synthetic chemists. nih.govsci-hub.ru In contemporary chemical research, amine functionalities are integral to the construction of complex molecules, ranging from pharmaceuticals and agrochemicals to advanced materials. nih.gov

Amines serve as crucial intermediates in the synthesis of a myriad of organic compounds. nih.gov Their ability to form carbon-nitrogen bonds is fundamental to the assembly of peptides, alkaloids, and other nitrogen-containing natural products. nih.gov Furthermore, the amine group is a key pharmacophore in a multitude of drug molecules, where it often plays a critical role in binding to biological targets and eliciting a therapeutic response. The prevalence of amines in neurotransmitters such as serotonin and dopamine underscores their biological significance. nih.gov

The reactivity of the amine group can be finely tuned by the nature of its substituents, allowing for precise control over its chemical behavior. This versatility has led to the development of a wide range of synthetic methods for the introduction and manipulation of amine functionalities, further cementing their importance in modern organic synthesis.

Overview of Indane Scaffolds in Synthetic Methodologies

The indane scaffold, a bicyclic hydrocarbon consisting of a fused benzene (B151609) and cyclopentane ring, represents a "privileged structure" in medicinal chemistry. nih.govmdpi.com This rigid framework provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for the design of ligands that can interact with specific biological targets with high affinity and selectivity. nih.gov

Indane derivatives have found application in a diverse range of therapeutic areas. Notable examples of drugs incorporating the indane scaffold include:

Indinavir: An HIV protease inhibitor used in the treatment of HIV/AIDS. nih.gov

Indatraline: A non-selective monoamine transporter inhibitor. nih.gov

Indacaterol: An ultra-long-acting β-adrenoceptor agonist for the management of chronic obstructive pulmonary disease (COPD). nih.gov

The synthetic accessibility of the indane ring system and the ability to functionalize it at various positions have contributed to its widespread use in drug discovery and development. mdpi.com Synthetic methodologies for the construction and elaboration of the indane scaffold are a subject of ongoing research, with a focus on developing more efficient and stereoselective routes. mdpi.com

Research Landscape of 1-Indan-5-yl-ethylamine in Academic Contexts

A comprehensive review of the scientific literature reveals that "this compound" is primarily recognized as a research chemical and a building block in organic synthesis. While its constituent components, the ethylamine (B1201723) side chain and the indane core, are subjects of extensive research, the compound itself has not been the focus of a large number of dedicated academic studies. Its utility appears to lie in its potential as a precursor for the synthesis of more complex molecules, particularly in the context of medicinal chemistry and drug discovery, where the combination of the indane scaffold and the amine functionality could be exploited to create novel bioactive agents.

The synthesis of this compound can be envisioned through established synthetic routes for functionalized indanes and the introduction of an ethylamine moiety. A plausible synthetic approach would involve the Friedel-Crafts acylation of indane, followed by a series of reactions to elaborate the side chain, culminating in the formation of the primary amine.

Below is a table summarizing the key chemical properties of this compound, compiled from available chemical supplier data.

| Property | Value |

| Chemical Formula | C₁₁H₁₅N |

| Molecular Weight | 161.24 g/mol |

| CAS Number | 13203-54-8 |

Further research is warranted to fully explore the chemical reactivity and potential applications of this specific compound. The development of efficient and scalable synthetic routes to this compound and its derivatives could open up new avenues for the discovery of novel compounds with interesting biological activities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-8H,2-4,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZOWKLMMYHPJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(CCC2)C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Indan 5 Yl Ethylamine and Its Analogues

Strategies for Indane Ring Construction in 1-Indan-5-yl-ethylamine Precursors

The construction of the indane ring is the pivotal step in synthesizing precursors for this compound. The primary intermediate targeted is typically a substituted 1-indanone (B140024), which can be further functionalized to introduce the desired ethylamine (B1201723) side chain.

Intramolecular Friedel-Crafts Acylation Approaches

One of the most established and widely utilized methods for preparing 1-indanones is the intramolecular Friedel-Crafts acylation. nih.govnih.gov This reaction typically involves the cyclization of 3-arylpropionic acids or their more reactive acyl chloride derivatives. nih.govnih.gov

The direct dehydrative cyclization of 3-arylpropionic acids is considered more environmentally benign as it produces water as the only theoretical byproduct. nih.gov However, this process can be challenging and often requires harsh conditions, such as high temperatures and the use of superacids like trifluoromethanesulfonic acid (TFSA). nih.govbeilstein-journals.org A more common approach involves converting the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride, followed by cyclization in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govresearchgate.net While effective, this two-step process generates more chemical waste. nih.gov Niobium pentachloride (NbCl₅) has been reported as an effective reagent that acts as both a chlorinating agent for the carboxylic acid and a Lewis acid catalyst for the cyclization, allowing the reaction to proceed under mild conditions at room temperature. researchgate.net

An alternative strategy uses Meldrum's acid derivatives as the acylating agent, which can overcome some of the limitations associated with using carboxylic acids or acid chlorides directly. orgsyn.org

| Precursor Type | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| 3-Arylpropionic Acid | Trifluoromethanesulfonic acid (TFSA) | Direct one-step cyclization; environmentally friendly but requires harsh conditions. | nih.govbeilstein-journals.org |

| 3-Arylpropionyl Chloride | Aluminum Chloride (AlCl₃) | Classic two-step method; generally provides high yields. | nih.gov |

| 3-Arylpropionic Acid | Niobium Pentachloride (NbCl₅) | Acts as both reagent and catalyst for a one-step reaction at room temperature. | researchgate.net |

| Benzyl Meldrum's Acid | Metal Triflates (e.g., Sc(OTf)₃) | Provides an efficient entry into 2-substituted 1-indanones. | nih.govorgsyn.org |

Transition Metal-Catalyzed Cyclization Reactions

In recent years, transition-metal-catalyzed annulation strategies have emerged as powerful alternatives for constructing the 1-indanone skeleton, offering novel pathways with high efficiency and selectivity. rsc.org Catalysts based on palladium, nickel, and rhodium have been successfully employed in various cyclization reactions to form the indane core.

Palladium catalysis offers versatile methods for synthesizing 1-indanone derivatives through carbonylative cyclization cascades. One such approach involves a one-pot Heck reaction followed by an ethylene glycol-promoted aldol-type annulation. liv.ac.uk This method synthesizes multisubstituted 1-indanones from simple starting materials. liv.ac.uk Another powerful technique is the palladium-catalyzed carbonylative cyclization/arylation, which proceeds via a 5-endo-dig cyclization of a propargylpyridine triggered by an aroyl palladium complex. nih.gov These cascade reactions are valuable synthetic tools for creating heterocyclic molecules. nih.gov The mechanism often begins with the formation of an aroyl palladium species through the migratory insertion of carbon monoxide (CO), followed by coordination to an alkyne, cyclization, and reductive elimination to release the product and regenerate the catalyst. nih.gov

| Reaction Type | Catalyst System | Key Mechanistic Step | Reference |

|---|---|---|---|

| Heck-Aldol Annulation | Pd(OAc)₂ / dppp | Heck reaction installs an enol, followed by aldol-type cyclization. | liv.ac.uk |

| Carbonylative Cyclization/Arylation | Pd(PPh₃)Cl₂ or Pd(OAc)₂ / PCy₃ | Migratory insertion of CO followed by 5-endo-dig cyclization. | nih.gov |

| Aminocarbonylative Cyclization | Palladium Catalyst | Tandem aminocarbonylation followed by endo-dig cyclization. | nih.gov |

Nickel-catalyzed reactions provide an efficient pathway for the reductive cyclization of organohalides. nih.gov This method serves as a practical alternative to traditional organotin-based radical cyclizations. organic-chemistry.org The reaction typically employs a NiCl₂•DME/Pybox complex as the catalyst with zinc powder as the reductant in a protic solvent like methanol. nih.govorganic-chemistry.org The mechanism is believed to involve the formation of carbon-centered radicals through the homolysis of a carbon-halogen bond mediated by a Ni(0) species. organic-chemistry.org This radical then undergoes cyclization. This approach is noted for its mild conditions, high diastereoselectivity, and broad functional group tolerance. organic-chemistry.org This strategy has been developed for the reductive difunctionalization of alkenes, providing a robust method for constructing valuable C(sp³)-C bonds. nih.gov

| Substrate | Catalyst/Reductant | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Unsaturated Alkyl Halides | NiCl₂•DME/Pybox, Zn powder | Methanol | Mild, free-radical cyclization with high functional group tolerance. | nih.govorganic-chemistry.org |

| Aryl Halides (Tethered) | Nickel Catalyst, Mn powder | Not specified | Used for asymmetric reductive Heck cyclization to form indolines. | ntu.edu.sg |

| 1,6-Enynes | Nickel Catalyst | Not specified | Reductive alkylative cyclization with alkyl bromides. | bohrium.com |

Rhodium-catalyzed asymmetric 1,4-addition (or conjugate addition) reactions are a cornerstone of modern asymmetric synthesis and have been applied to the enantioselective formation of indane derivatives. nih.govacs.org This method typically involves the addition of an arylboronic acid to an α,β-unsaturated compound, such as an enone or nitroalkene, in the presence of a chiral rhodium catalyst. acs.orgnih.govrsc.org The use of chiral ligands, such as (S)-binap, is crucial for achieving high enantioselectivity. organic-chemistry.org The reaction mechanism involves transmetalation from the boron reagent to the rhodium center, followed by conjugate addition to the unsaturated substrate. The addition of an aqueous base is often effective in improving chemical yields by promoting the formation of an active Rh-OH species that facilitates the transmetalation step. organic-chemistry.org This methodology has been successfully used in the formal synthesis of (-)-indatraline, an indane-based antidepressant. nih.gov

| Unsaturated Substrate | Arylating Agent | Catalyst/Ligand System | Key Outcome | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Amides | Arylboronic Acids | Rh(acac)(CH₂CH₂)₂ / (S)-binap | High enantioselectivity (up to 93% ee). | organic-chemistry.org |

| Acyclic α,β-Unsaturated Compounds | Arylboronic Acids | Rhodium / Chiral Ligand | Formal synthesis of (-)-indatraline. | nih.gov |

| Nitroalkenes | Arylboronic Acids | Rhodium / Chiral Diene | High yields and excellent enantioselectivities with low catalyst loading (0.1 mol%). | rsc.org |

| Substituted Indenes | Arylboron Reagents | Rhodium Catalyst | Enantioselective synthesis of chiral indane derivatives. | acs.org |

Non-Conventional Synthetic Techniques for Indanone Intermediates

To address the environmental and efficiency shortcomings of some classical synthetic methods, non-conventional energy sources have been applied to the synthesis of 1-indanones, particularly for intramolecular Friedel-Crafts acylations. nih.govnih.gov These techniques, including microwave (MW) irradiation, high-intensity ultrasound (US), and the use of a Q-tube™ reactor, offer significant advantages such as drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. nih.govruc.dk

Microwave-assisted synthesis, in particular, has been shown to accelerate the metal-triflate-catalyzed intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids, allowing for the formation of 1-indanones in good yields within a short timeframe. ruc.dk Similarly, ultrasound irradiation can promote these cyclizations efficiently. nih.gov These methods provide rapid and effective heating, leading to enhanced reaction rates compared to conventional heating methods. nih.gov

| Technique | Typical Reaction | Advantages | Reference |

|---|---|---|---|

| Microwave (MW) Irradiation | Intramolecular Friedel-Crafts Acylation | Rapid heating, significantly shorter reaction times, improved yields. | nih.govnih.govruc.dk |

| High-Intensity Ultrasound (US) | Intramolecular Friedel-Crafts Acylation | Efficient energy transfer, shorter reaction times, good yields. | nih.govnih.gov |

| Q-tube™ Reactor | Intramolecular Friedel-Crafts Acylation | Safe handling of pressurized reactions, allows for higher temperatures. | nih.govnih.gov |

Amine Group Introduction and Functionalization

The introduction of the amine moiety onto the indane scaffold is a critical step in the synthesis of this compound. Several classical and robust chemical strategies are employed for this purpose.

Reductive amination is a widely used and versatile method for forming amines from carbonyl compounds (aldehydes or ketones). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an intermediate imine, which is formed by the reaction of the carbonyl group with an amine (such as ammonia for primary amines) and subsequently reduced to the corresponding amine. wikipedia.org This process can often be performed in a one-pot reaction under mild, neutral, or weakly acidic conditions. wikipedia.org

A common precursor for this compound would be 5-acetylindane. However, a related and well-studied starting material is 1-indanone. Enzymes such as imine reductases (IREDs) have been shown to catalyze the reductive amination of 1-indanone with various amines, demonstrating the potential for biocatalytic routes to chiral indane amines. nih.gov Common chemical reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are favored because they selectively reduce the iminium ion intermediate without significantly reducing the starting ketone. masterorganicchemistry.com

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Key Characteristics | Reference |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines/iminium ions in the presence of ketones/aldehydes. Effective under mildly acidic conditions. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and often preferred alternative to NaBH₃CN, avoiding cyanide byproducts. | masterorganicchemistry.com |

This table is interactive. Click on the headers to sort the data.

Nucleophilic substitution provides another pathway for introducing the amine group. This approach typically involves a precursor molecule containing a good leaving group at the target carbon, which is then displaced by an amine nucleophile. For the synthesis of this compound, a suitable precursor could be 5-(1-haloethyl)indane (where halo is Cl, Br, or I). An amine source, such as ammonia or a protected amine equivalent, can then be used to displace the halide.

A related strategy involves the use of stable imine precursors, such as N-functionalized hydroxylamine reagents. nih.gov These precursors can generate the reactive imine in situ, which then undergoes nucleophilic addition. nih.gov This methodology streamlines the synthesis and avoids the challenges associated with the synthesis and storage of unstable imine intermediates. nih.gov

Catalytic hydrogenation is a fundamental and clean method for the reduction of various nitrogen-containing functional groups to form amines. mdpi.com A highly effective strategy for synthesizing indane amines involves the hydrogenation of an oxime precursor. mdpi.comencyclopedia.pub Oximes can be readily prepared from the corresponding ketone (e.g., 5-acetylindane) by reaction with hydroxylamine. mdpi.com

The subsequent catalytic hydrogenation of the oxime yields the primary amine. Various catalysts can be employed for this transformation, with the choice of catalyst and reaction conditions influencing selectivity and yield. For the related compound 2-aminoindane, the hydrogenation of 2-indanone oxime has been studied extensively. mdpi.comencyclopedia.pub Palladium on carbon (Pd/C) has been shown to be effective, yielding 94% of the amine under acidic conditions. mdpi.comencyclopedia.pub In contrast, Raney Nickel is also highly active, providing a 91% yield under basic conditions. mdpi.com This highlights the tunability of the reaction based on the chosen catalytic system.

Table 3: Catalytic Systems for Hydrogenation of Indanone Oxime

| Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pd/C | Glacial AcOH, H₂SO₄, 3 atm H₂ | 2-Aminoindane | 94 | mdpi.comencyclopedia.pub |

| 5% Pt/C | Glacial AcOH, H₂SO₄, 3 atm H₂ | 2-(Hydroxylamino)indane | 54 | encyclopedia.pub |

This table is interactive. Click on the headers to sort the data.

Chiral Synthesis of Enantiopure this compound and Related Chiral Amines

The preparation of enantiomerically pure this compound and related chiral amines is paramount for their application in pharmaceuticals and as chiral synthons. Methodologies to achieve this can be broadly categorized into asymmetric catalysis, biocatalytic transformations, and chiral auxiliary-mediated syntheses.

Asymmetric Catalysis in Enantioselective Amine Synthesis

Asymmetric catalysis stands as a powerful tool for the efficient synthesis of chiral amines, offering high atom economy and catalytic control of stereochemistry. This approach encompasses metal-catalyzed hydrogenations and organocatalytic transformations, both of which have seen significant advancements.

The asymmetric hydrogenation of prochiral imines or enamines is one of the most direct and efficient methods for producing chiral amines. This transformation typically employs transition metal complexes with chiral ligands. Iridium and Rhodium-based catalysts have been particularly successful in this arena. For instance, the asymmetric hydrogenation of N-aryl ketimines using Iridium complexes with chiral phosphine (B1218219) ligands has demonstrated high enantioselectivities. The design of the chiral ligand is crucial for achieving high levels of stereocontrol, as it creates a chiral environment around the metal center, directing the hydrogenation to one face of the substrate.

A notable example involves the use of iridium catalysts with spiro phosphine-amine-phosphine ligands for the asymmetric hydrogenation of dialkyl imines, which are challenging substrates due to the steric and electronic similarity of the two alkyl groups. By fine-tuning the chiral pocket of the catalyst, high yields and enantioselectivities have been achieved for a variety of dialkyl imines. chinesechemsoc.org

| Substrate | Catalyst System | Conditions | Yield (%) | ee (%) |

| N-(1-phenylethylidene)aniline | [Ir(COD)Cl]₂ / Chiral Phosphine Ligand | H₂ (pressure), solvent, temp. | High | High |

| N-2,4,6-trimethylbenzenesulfonyl-hexane-2-imine | Ir-SpiroPNP catalyst C1 | H₂ (50 atm), tBuOK, Mg(OTf)₂, nPrOH, rt, 24 h | - | 27 |

This table presents illustrative data for analogous reactions due to the absence of specific data for this compound.

Organocatalysis has emerged as a complementary approach to metal catalysis, utilizing small organic molecules to catalyze asymmetric transformations. Chiral Brønsted acids, such as phosphoric acids derived from BINOL, have been effectively used in the asymmetric reduction of imines. These catalysts activate the imine by protonation, rendering it more susceptible to nucleophilic attack by a hydride source, such as a Hantzsch ester. The chiral environment provided by the catalyst directs the hydride transfer to one face of the iminium ion, resulting in the formation of a chiral amine with high enantioselectivity.

This methodology has been successfully applied to the synthesis of a variety of chiral amines, including α-chiral azaheteroaryl ethylamines, through a dearomatizing aza-Michael addition followed by an asymmetric protonation upon rearomatization. strath.ac.uk

| Substrate | Organocatalyst | Hydride Source | Conditions | Yield (%) | ee (%) |

| Vinyl aza-heterocycle + Aniline | Chiral Phosphoric Acid | - | Solvent, temp. | High | High |

| Prochiral Imine | Chiral Phosphoric Acid | Hantzsch Ester | Solvent, temp. | High | High |

This table presents illustrative data for analogous reactions due to the absence of specific data for this compound.

The success of metal-catalyzed asymmetric hydrogenation is heavily reliant on the design of the chiral ligand. An effective chiral ligand must create a well-defined and sterically demanding chiral pocket around the metal center to ensure high enantioselectivity. Bidentate phosphine ligands, such as those based on BINAP and its derivatives, have been extensively studied and have proven to be highly effective for a wide range of substrates.

More recently, polymeric chiral diamine ligands have been developed for use in iridium-catalyzed asymmetric transfer hydrogenation. These ligands can lead to highly efficient and recyclable catalysts that afford excellent enantioselectivities for the reduction of functionalized ketones. nih.govnih.gov The design of these ligands often involves creating a rigid backbone to restrict conformational flexibility, which in turn enhances the stereochemical control of the reaction.

Biocatalytic Resolution and Transformations

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure amines. Enzymes, such as transaminases and lipases, can be employed for the kinetic resolution of racemic amines or for the asymmetric synthesis from prochiral ketones.

Transaminases (ATAs) are particularly powerful for the asymmetric synthesis of chiral amines by transferring an amino group from a donor molecule to a prochiral ketone. Through directed evolution, transaminases have been engineered to exhibit high activity and enantioselectivity for a broad range of substrates, including those that are not well-tolerated by their wild-type counterparts. This approach has been successfully applied in the large-scale manufacture of pharmaceuticals.

Kinetic resolution, another common biocatalytic strategy, involves the selective reaction of one enantiomer of a racemic amine, leaving the other enantiomer unreacted and thus enriched. Lipases are frequently used for this purpose, catalyzing the acylation of one enantiomer at a much faster rate than the other. Dynamic kinetic resolution (DKR) combines this enzymatic resolution with in situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100% of the desired enantiomerically pure product. For example, the DKR of (±)-1-phenylethylamine has been achieved using Candida antarctica lipase B (CALB) for the acylation and a ruthenium catalyst for the racemization. beilstein-journals.orgnih.gov

| Substrate | Enzyme | Method | Conditions | Conversion (%) | ee (%) of remaining amine |

| rac-1-Phenylethylamine | Transaminase | Kinetic Resolution | pH, temp., amine donor/acceptor | ~50 | >99 |

| rac-1-Phenylethylamine | Candida antarctica lipase B (CALB) / Ru-catalyst | Dynamic Kinetic Resolution | Acyl donor, solvent, temp. | High | >99 |

This table presents illustrative data for analogous reactions due to the absence of specific data for this compound.

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. In this approach, a prochiral substrate is covalently attached to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is cleaved and can often be recovered.

For the synthesis of chiral amines, a common strategy involves the addition of a nucleophile to an imine bearing a chiral auxiliary on the nitrogen atom. Evans' oxazolidinones and pseudoephedrine are well-known examples of effective chiral auxiliaries. nih.govwikipedia.org For instance, an imine derived from a ketone and a chiral amine auxiliary can undergo diastereoselective reduction or addition of an organometallic reagent. The steric bulk of the auxiliary blocks one face of the imine, forcing the incoming nucleophile or hydride to attack from the less hindered face. Subsequent removal of the auxiliary yields the enantiomerically enriched amine. While effective, this method is less atom-economical than catalytic approaches as it involves stoichiometric amounts of the chiral auxiliary.

| Prochiral Substrate | Chiral Auxiliary | Reaction Type | Conditions | Diastereomeric Ratio |

| Ketone | Pseudoephedrine | Alkylation of derived amide | Base, alkyl halide, solvent, temp. | High |

| Imine | Chiral Sulfinamide | Nucleophilic Addition | Organometallic reagent, solvent, temp. | High |

This table presents illustrative data for analogous reactions due to the absence of specific data for this compound.

Chiral Pool Approaches

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials to construct complex chiral molecules. Amino acids, in particular, serve as versatile chiral precursors for the synthesis of this compound and its analogues due to their inherent chirality and functional groups that can be readily manipulated.

One notable example is the enantioselective synthesis of (R)- and (S)-2-N-carbomethoxy-5-aminoindanes starting from (R)- and (S)-phenylalanines, respectively. This approach leverages the stereocenter of the parent amino acid to induce chirality in the final indane structure. The key steps in this synthesis involve an intramolecular Friedel–Crafts reaction of N-carbomethoxy phenylalanine to form a chiral 2-N-carbomethoxy-1-indanone. This ketone is then diastereoselectively reduced to the corresponding 1-hydroxy-2-N-carbomethoxyindane. Following protection of the hydroxyl group, regioselective nitration at the 6-position of the indane ring is performed. Finally, hydrogenation of the nitro group affords the desired (R)- or (S)-2-N-carbomethoxy-5-aminoindane researchgate.net.

The versatility of amino acids as chiral synthons extends beyond phenylalanine. Other amino acids can be employed to generate a variety of substituted indane analogues, demonstrating the broad applicability of the chiral pool approach in accessing this important class of compounds mdpi.combaranlab.org. The key advantage of this methodology is the direct transfer of chirality from the starting material to the target molecule, often with high stereochemical fidelity.

| Chiral Precursor | Key Reactions | Target Analogue | Reference |

| (S)-Phenylalanine | Friedel–Crafts acylation, Diastereoselective reduction, Nitration, Hydrogenation | (S)-2-N-Carbomethoxy-5-aminoindane | researchgate.net |

| (R)-Phenylalanine | Friedel–Crafts acylation, Diastereoselective reduction, Nitration, Hydrogenation | (R)-2-N-Carbomethoxy-5-aminoindane | researchgate.net |

Innovative and Sustainable Synthetic Chemistry for this compound

Recent advancements in synthetic chemistry have emphasized the development of sustainable and efficient methodologies. These innovative approaches are being applied to the synthesis of this compound and its analogues, focusing on green chemistry principles, process intensification through flow chemistry, and novel catalytic methods like electrochemistry and photoredox catalysis.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances chemmethod.comresearchgate.netnih.govijrpc.com. In the context of amine synthesis, this translates to the use of renewable feedstocks, safer solvents, and catalytic methods to improve atom economy and reduce waste rsc.orgthepharmajournal.com. The synthesis of bioactive amines from renewable resources, such as amino acids, is a prime example of green chemistry in action chemistryviews.orgrsc.org. Catalytic hydrogenation and decarbonylation of amino acids in water, a green solvent, can produce primary amines with high yields chemistryviews.org. These principles guide the development of more environmentally benign routes to this compound.

The 12 Principles of Green Chemistry nih.govijrpc.com

Prevention: It is better to prevent waste than to treat or clean up waste after it has been created.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.

Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity.

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents, etc.) should be made unnecessary wherever possible and innocuous when used.

Design for Energy Efficiency: Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized.

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.

Reduce Derivatives: Unnecessary derivatization should be minimized or avoided if possible, because such steps require additional reagents and can generate waste.

Catalysis: Catalytic reagents are superior to stoichiometric reagents.

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.

Real-time analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.

| Advantage of Flow Chemistry | Implication for this compound Synthesis |

| Enhanced Heat and Mass Transfer | Improved reaction rates and selectivity in exothermic reactions like nitration or hydrogenation. |

| Improved Safety | Handling of hazardous reagents and intermediates in small, controlled volumes. |

| Scalability | Facile scaling of production from laboratory to industrial quantities. |

| Process Automation and Control | Precise control over reaction time, temperature, and stoichiometry for consistent product quality. |

Electrochemistry and photoredox catalysis are powerful tools in modern organic synthesis, enabling novel transformations under mild conditions. Electrochemical methods offer a green alternative to traditional redox reagents for the synthesis of chiral amines digitellinc.comacs.orgresearchgate.net. The asymmetric 1,2-addition of carbon nucleophiles to imine derivatives, a key step in amine synthesis, can be achieved electrochemically with high diastereoselectivity digitellinc.com.

Visible-light photoredox catalysis has emerged as a versatile strategy for the formation of C-N bonds. This methodology can be applied to the synthesis of amides from benzylic alcohols and amines, which are precursors to the target ethylamine acs.orgnih.gov. Furthermore, photoredox-catalyzed azolation of benzylic C-H bonds provides a direct route to functionalized benzylic amines nih.gov. These methods offer mild and efficient pathways to intermediates and analogues of this compound.

| Method | Key Transformation | Relevance to this compound Synthesis |

| Electrochemistry | Asymmetric addition to imines | Enantioselective synthesis of the chiral amine moiety. digitellinc.com |

| Photoredox Catalysis | Amidation of benzylic alcohols | Synthesis of amide precursors to the ethylamine side chain. acs.orgnih.gov |

| Photoredox Catalysis | Azolation of benzylic C-H bonds | Direct functionalization of the indane core to introduce the amine group. nih.gov |

One-Pot Synthetic Strategies and Multicomponent Reactions

One-pot syntheses and multicomponent reactions (MCRs) are highly efficient strategies that combine multiple reaction steps into a single operation without the isolation of intermediates. This approach reduces reaction time, solvent usage, and waste generation, aligning with the principles of green chemistry.

The synthesis of functionalized indane derivatives has been achieved through multicomponent reactions. For example, a three-component reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione can furnish highly functionalized spiro[cyclopentane-1,2′-indene] derivatives with high diastereoselectivity researchgate.net. Similarly, multicomponent reactions involving an amine, indane-1,3-dione, and an aldehyde have been used to construct complex indenopyridine-based heterocyclic scaffolds acs.orgacs.org.

While a direct one-pot synthesis of this compound has not been extensively reported, the synthesis of its precursor, 1-indanone, can be achieved in a one-pot process from benzoic acids researchgate.netresearchgate.net. This involves a Friedel–Crafts acylation with ethylene followed by an intramolecular Friedel–Crafts alkylation. The resulting indanone can then be converted to the target amine through subsequent reductive amination. The development of a multicomponent reaction that directly assembles the this compound scaffold remains an active area of research.

| Reaction Type | Starting Materials | Product Type |

| Three-component reaction | Triphenylphosphine, dialkyl hex-2-en-4-ynedioate, arylidene-1,3-indanedione | Functionalized spiro[cyclopentane-1,2′-indene]s researchgate.net |

| Multicomponent reaction | Amine, indane-1,3-dione, aldehyde | Fused indeno-pyrido[2,3-d]pyrimidines acs.orgacs.org |

| One-pot synthesis | Benzoic acid, ethylene | 1-Indanones researchgate.netresearchgate.net |

| One-pot synthesis | Phenylalkynes, aldehydes | 2,3-disubstituted indanones organic-chemistry.org |

Detailed Reaction Pathway Analysis for this compound Synthesis

The formation of the 1-indanone core, specifically a 5-substituted-1-indanone to serve as the precursor for the target molecule, is commonly achieved through an intramolecular Friedel-Crafts acylation. nih.gov This reaction typically starts with a 3-arylpropionic acid derivative, such as 3-(4-substituted-phenyl)propanoic acid. The process involves the conversion of the carboxylic acid into a more reactive acylating agent, usually an acyl chloride, by treatment with reagents like thionyl chloride. nih.gov

The mechanism proceeds via the following key steps:

Generation of the Acylium Ion: In the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong protic acid like polyphosphoric acid (PPA), the acyl chloride is activated to form a highly electrophilic acylium ion.

Electrophilic Aromatic Substitution: The acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution (EAS) reaction. The position of the cyclization is directed by the substituents on the benzene (B151609) ring.

Rearomatization: A proton is lost from the intermediate carbocation (a sigma complex), restoring the aromaticity of the ring and yielding the final 1-indanone product. nih.gov

Numerous methods for 1-indanone synthesis have been developed, including the Nazarov cyclization and various transition-metal-catalyzed reactions. nih.govorganic-chemistry.org The choice of method can be influenced by the desired substitution pattern on the indanone ring. For instance, the regioselectivity of PPA-mediated cyclizations can be controlled by adjusting the P₂O₅ content of the acid. d-nb.info

Table 1: Common Catalysts and Conditions for Indanone Synthesis via Friedel-Crafts Cyclization

| Starting Material | Catalyst/Reagent | Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| 3-Arylpropionic Acid | Polyphosphoric Acid (PPA) | High Temperature (e.g., 250 °C) | Up to 74% | nih.gov |

| 3-Arylpropionyl Chloride | Aluminum Chloride (AlCl₃) | Inert Solvent | Good to Excellent | nih.gov |

| Benzoic Acid + Ethylene | Thionyl Chloride, then AlCl₃ | One-pot process | Good | nih.gov |

| 3,3-Dimethylacrylic acid + Aromatic Substrate | Niobium(V) chloride (NbCl₅) | Varies | Up to 78% | nih.gov |

The conversion of the 5-substituted-1-indanone to this compound is accomplished through reductive amination. This is a highly versatile and controlled method for forming carbon-nitrogen bonds. masterorganicchemistry.com The reaction condenses the ketone with an amine (in this case, ethylamine) to form an imine intermediate, which is then reduced in situ to the desired primary amine. numberanalytics.com

The general mechanism involves two main stages: numberanalytics.com

Imine/Iminium Ion Formation: This stage is typically acid-catalyzed and begins with the nucleophilic attack of ethylamine on the carbonyl carbon of the indanone. orgoreview.comunizin.org A proton transfer from the nitrogen to the oxygen results in a neutral intermediate called a carbinolamine. libretexts.orglibretexts.org Subsequent protonation of the hydroxyl group by the acid catalyst converts it into a good leaving group (H₂O). orgoreview.comunizin.org Elimination of water generates a resonance-stabilized iminium ion, which is the key electrophile for the reduction step. libretexts.orglibretexts.org

Reduction: The iminium ion is then reduced by a hydride-donating reagent. A critical aspect of direct reductive amination is the choice of a reducing agent that is mild enough to not reduce the starting ketone but reactive enough to reduce the iminium ion intermediate. masterorganicchemistry.com Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comacs.org

Since the reaction creates a new chiral center at the C1 position of the indane ring, controlling the stereochemical outcome is of significant interest. Asymmetric reductive amination can be achieved by using chiral catalysts, such as those based on iridium or rhodium complexed with chiral phosphine ligands. organic-chemistry.orgnih.gov These catalysts can facilitate the enantioselective reduction of the imine or iminium intermediate, leading to a high enantiomeric excess of one stereoisomer. nih.gov For example, iridium-catalyzed direct asymmetric reductive amination has been shown to be highly effective for producing chiral amines from ketones and primary alkyl amines. nih.gov

Kinetic Studies of Reaction Rates and Selectivity

For the intramolecular Friedel-Crafts cyclization , reaction rates are heavily influenced by the reactivity of the aromatic ring, the stability of the acylium ion intermediate, and the reaction temperature. Electron-donating groups on the aromatic ring generally accelerate the reaction, while electron-withdrawing groups slow it down. The use of highly efficient catalysts and elevated temperatures is often necessary to drive the reaction to completion in a reasonable timeframe. nih.gov

The kinetics of reductive amination are more complex, as it involves a series of equilibria. The rate of imine formation is highly dependent on the pH of the reaction medium. lumenlearning.com The reaction is generally fastest at a weakly acidic pH (around 4-5). lumenlearning.com At high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine, while at low pH, the amine nucleophile is excessively protonated, rendering it non-nucleophilic and unable to attack the carbonyl carbon. lumenlearning.com

The selectivity of the process hinges on the relative rates of two competing reactions: the reduction of the ketone and the reduction of the imine/iminium ion. The use of selective reducing agents like sodium triacetoxyborohydride (STAB) is crucial. acs.org STAB is less reactive than reagents like sodium borohydride (B1222165) (NaBH₄) and selectively reduces the protonated iminium ion much faster than it reduces the starting ketone. masterorganicchemistry.comacs.org Computational studies have shown that this selectivity is due to the energetic favorability of the imine reduction pathway over the ketone reduction pathway. acs.org

Table 2: Factors Influencing Reaction Kinetics and Selectivity

| Factor | Effect on Friedel-Crafts Cyclization | Effect on Reductive Amination |

|---|---|---|

| Catalyst | Lewis/Brønsted acid strength determines rate. | Acid catalysis is crucial for imine formation; chiral metal catalysts can induce stereoselectivity. nih.gov |

| pH | Not applicable (anhydrous conditions). | Optimal rate at weakly acidic pH (4-5); too high or too low pH slows the reaction. lumenlearning.com |

| Temperature | Higher temperatures increase the reaction rate. | Affects equilibrium and rate; conditions are generally mild. |

| Reducing Agent | Not applicable. | Choice determines selectivity; NaBH(OAc)₃ selectively reduces iminium ions over ketones. acs.org |

| Solvent | Can influence catalyst activity and solubility. | Can affect reaction rates and equilibria. Water can be used but may shift equilibrium away from the imine. nih.gov |

Proton Transfer Dynamics and Nucleophilic Attack Mechanisms in Amination

The reductive amination of the 5-substituted-1-indanone is a cascade of nucleophilic attacks and proton transfers. The process is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of ethylamine onto the electrophilic carbonyl carbon of the indanone. youtube.com This step does not require prior protonation of the carbonyl group when using a potent nucleophile like a primary amine. youtube.com

This initial attack forms a zwitterionic tetrahedral intermediate, which rapidly undergoes an internal proton transfer from the now positively charged nitrogen to the negatively charged oxygen. youtube.com This step yields the neutral carbinolamine intermediate.

The subsequent steps are driven by acid catalysis and further proton transfers:

Protonation of the Leaving Group: The hydroxyl group of the carbinolamine is a poor leaving group. An acid catalyst (often acetic acid, used in conjunction with STAB) protonates the oxygen atom, converting the hydroxyl group into a much better leaving group: water (-OH₂⁺). unizin.orglibretexts.org

Elimination of Water: The lone pair on the carbinolamine's nitrogen atom assists in the elimination of the water molecule. This E1-like or E2-like elimination step forms a C=N double bond, resulting in the formation of a positively charged iminium ion. unizin.orglibretexts.org

Hydride Attack: The iminium ion is highly electrophilic and is readily attacked by a hydride ion (H⁻) from the reducing agent (e.g., NaBH(OAc)₃). This final nucleophilic attack on the carbon of the C=N bond neutralizes the charge and forms the final amine product, this compound.

Each proton transfer step is crucial for moving the reaction forward, either by neutralizing unstable charged intermediates or by activating a group for elimination.

Computational Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organic reactions. It allows for the detailed mapping of reaction pathways, including the characterization of transient intermediates and high-energy transition states that are difficult or impossible to observe experimentally.

DFT calculations have been extensively applied to understand the mechanisms of both indanone synthesis and reductive amination.

For indanone synthesis , DFT studies have been used to investigate the catalytic cycles of transition-metal-catalyzed annulations. For example, in the Rh(III)-catalyzed synthesis of indanones, DFT calculations have detailed the entire catalytic cycle, including C-H activation, insertion of an alkyne, and the final reductive elimination or condensation steps, confirming the oxidation state of the metal throughout the process. rsc.org

In the context of reductive amination , DFT has provided profound insights into reaction selectivity and the rate-determining steps. rsc.org

Selectivity: DFT studies have clarified why reducing agents like STAB are selective for the imine over the carbonyl. Calculations of the reaction energy profiles for both the reduction of an aldehyde/ketone and the reduction of the corresponding iminium ion show a significantly lower activation energy barrier for the iminium reduction, confirming its kinetic favorability. acs.org

Mechanism and Rate-Determining Step: Computational models have been used to investigate the complete reaction pathway of direct reductive amination. Studies have identified the rate-determining step, which can vary depending on the specific substrates and catalysts. In some systems catalyzed by boron trifluoride with formic acid as the reductant, the rate-determining step was found to be the hydride transfer from the formate to the protonated imine. rsc.org

Catalyst Role: DFT calculations on iridium-catalyzed asymmetric reductive amination have elucidated the role of the catalyst and ligands. These studies suggest that the amine substrate can act as a ligand for the iridium center, and that hydride addition occurs via an outer-sphere transition state, with hydrogen bonding playing a key role in stabilizing the transition state and inducing stereoselectivity. nih.gov

Table 3: Insights from DFT Studies on Related Reactions

| Reaction Type | Key Finding from DFT | Significance | Reference |

|---|---|---|---|

| Rh(III)-Catalyzed Indanone Synthesis | Elucidation of the full catalytic cycle, including C-H activation and insertion steps. | Confirms the reaction mechanism and role of the catalyst. | rsc.org |

| Direct Reductive Amination (BF₃ catalyst) | The rate-determining step is the hydride transfer to the protonated imine. | Identifies the kinetic bottleneck of the reaction. | rsc.org |

| Reductive Amination (STAB reductant) | The energy barrier for iminium ion reduction is much lower than for ketone reduction. | Explains the high selectivity of the reducing agent. | acs.org |

| Ir-Catalyzed Asymmetric Reductive Amination | Hydride addition occurs via an outer-sphere transition state stabilized by hydrogen bonding. | Provides a model for understanding the origin of enantioselectivity. | nih.gov |

Elucidation of Reaction Mechanisms and Kinetic Profiles

Enzymatic Transamination:

The synthesis of chiral amines using ω-transaminases (ω-TAs) is a powerful biocatalytic method. researchgate.netnih.govcapes.gov.brdovepress.com These enzymes catalyze the transfer of an amino group from an amino donor to a prochiral ketone. dovepress.com The catalytic efficiency of ω-TAs with bulky substrates, such as substituted indanones, can be limited, making the study of the reaction mechanism and energy barriers particularly important for enzyme engineering. researchgate.net

Computational methods like Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) calculations are employed to investigate the catalytic mechanism. researchgate.net For ω-transaminases, the reaction typically proceeds through a series of steps, each with its own transition state and energy barrier. Key rate-limiting steps can include the initial formation of an external aldimine, its conversion to a ketimine, and the final hydrolysis to release the amine product. researchgate.net

For example, in a study on the asymmetric reductive amination of 1-indanone (B140024) derivatives using an l-amino acid oxidase, computational analysis identified two key transition states, [TS1] and [TS2], corresponding to different steps in the reaction. By reprogramming these transition states through targeted mutations, the energy barriers were reduced, leading to a significant increase in the turnover number for bulky substrates. researchgate.net This highlights the power of transition state analysis in guiding enzyme improvement.

Interactive Data Table: Hypothetical Energy Barriers in Enzymatic Transamination of an Indanone Derivative

This table is illustrative and based on general findings in the field, not specific experimental data for this compound.

| Reaction Step | Wild-Type Enzyme Energy Barrier (kcal/mol) | Engineered Enzyme Energy Barrier (kcal/mol) |

| External Aldimine Formation | 15.2 | 12.8 |

| Ketimine Formation | 18.5 | 14.1 |

| Product Release | 10.1 | 9.5 |

Chemical Reductive Amination:

Reductive amination is a versatile method for synthesizing amines from aldehydes or ketones. libretexts.orgmasterorganicchemistry.comlibretexts.orgorganic-chemistry.org The reaction typically involves two main stages: the formation of an imine or enamine intermediate, followed by its reduction. libretexts.orglibretexts.org The transition state and energy barrier of the reduction step are influenced by the choice of reducing agent.

Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are used. masterorganicchemistry.com Sodium cyanoborohydride is often preferred as it is a more selective reducing agent that can reduce the imine in the presence of the ketone, preventing side reactions. masterorganicchemistry.comlibretexts.org

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ketone, followed by dehydration to form a C=N double bond (the imine). The subsequent reduction of the imine to the amine by a hydride reagent is the final step. The energy barrier for the hydride transfer from the reducing agent to the imine carbon is a critical factor determining the reaction rate. Computational studies on similar reactions can model this hydride transfer step to understand the geometry of the transition state and the factors influencing its stability.

While detailed transition state calculations for the specific reductive amination leading to this compound are not available, the general principles derived from studies on other ketones provide a framework for understanding the reaction kinetics.

Derivatization Strategies for 1 Indan 5 Yl Ethylamine in Advanced Chemical Research

Purposeful Derivatization for Enhanced Analytical and Synthetic Utility

The primary amine group of 1-Indan-5-yl-ethylamine is a key functional handle for derivatization. Purposeful modification of this group can lead to derivatives with improved volatility for gas chromatography (GC), enhanced absorptivity for UV-Visible spectroscopy, or the introduction of a fluorophore for fluorescence detection. libretexts.org Such modifications are crucial for quantitative analysis, especially at trace levels in complex matrices. researchgate.net From a synthetic standpoint, derivatization can protect the amine group during subsequent reaction steps or introduce new functionalities to build more complex molecules.

Chemical Modification of Amine Functionality

The nucleophilic nature of the primary amine in this compound allows for a variety of chemical modifications. These reactions typically target the active hydrogen atoms on the nitrogen, leading to the formation of stable covalent bonds.

Acylation involves the introduction of an acyl group (R-C=O) to the amine, forming an amide. This is a common derivatization technique that reduces the polarity and increases the volatility of amines for GC analysis. libretexts.org A typical acylation of a primary amine like this compound would involve its reaction with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). chemguide.co.uk

Table 1: Illustrative Acylation Reaction for a Structural Analog of this compound

| Reactant | Reagent | Solvent | Product |

| 5-aminoindan (B44798) | Acetic anhydride, Pyridine (B92270) | Ethyl acetate | N-(2,3-Dihydro-1H-inden-5-yl)acetamide |

This reaction highlights a viable pathway for the acylation of the indane amine moiety.

The reaction of a primary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base yields a sulfonamide. ijarsct.co.inresearchgate.net Sulfonamides are important functional groups in medicinal chemistry and can also serve as stable derivatives for analytical purposes. researchgate.netprinceton.edu The synthesis is typically carried out in a suitable solvent, and a variety of sulfonyl chlorides can be used to introduce different functionalities. ijarsct.co.in

General methods for sulfonamide synthesis often involve reacting the amine with the sulfonyl chloride in a solvent like acetonitrile (B52724) or in a two-phase system with an aqueous base. researchgate.net The reaction of this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride, would be expected to proceed smoothly to form the corresponding N-(1-indan-5-yl-ethyl)sulfonamide.

Table 2: General Conditions for Sulfonamide Formation with Primary Amines

| Amine | Reagent | Solvent | Base | Product Type |

| Primary Amine | Sulfonyl Chloride | Acetonitrile | Triethylamine | N-substituted Sulfonamide |

| Primary Amine | Sulfonyl Chloride | Water/Organic Solvent | Sodium Carbonate | N-substituted Sulfonamide |

These general conditions are applicable for the derivatization of this compound to form sulfonamides.

Alkylation of a primary amine introduces an alkyl group onto the nitrogen atom. This can be achieved using various alkylating agents, such as alkyl halides or through reductive amination with aldehydes or ketones. N-alkylation can significantly alter the steric and electronic properties of the amine. While mono-alkylation can be challenging to control due to the potential for over-alkylation, specific catalytic systems have been developed to achieve selective N-alkylation of primary amines with alcohols. researchgate.net For this compound, reaction with an alkyl halide would lead to the formation of a secondary amine, which could be further alkylated to a tertiary amine.

Spectroscopic Probe Derivatization for Mechanistic Insights

To gain mechanistic insights and for sensitive detection, this compound can be derivatized with spectroscopic probes. These are molecules that, when reacted with the amine, form a new compound with strong chromophoric or fluorophoric properties. rsc.org This is particularly useful for HPLC with fluorescence detection, which offers high sensitivity and selectivity. nih.gov

Common derivatizing agents for primary amines include o-phthalaldehyde (B127526) (OPA), naphthalene-2,3-dicarboxaldehyde (NDA), and 9-fluorenylmethyl chloroformate (FMOC). nih.govresearchgate.netresearchgate.net For example, NDA reacts with primary amines in the presence of a cyanide source to form highly fluorescent cyanobenz[f]isoindole (CBI) derivatives. nih.gov The stability and fluorescence intensity of these derivatives can be optimized by adjusting the reaction conditions, such as the solvent system. nih.gov

Table 3: Common Fluorogenic Derivatizing Agents for Primary Amines

| Reagent | Detection Method | Key Features |

| o-Phthalaldehyde (OPA) | Fluorescence | Reacts with primary amines in the presence of a thiol. chromforum.org |

| Naphthalene-2,3-dicarboxaldehyde (NDA) | Fluorescence | Forms stable and highly fluorescent derivatives. nih.gov |

| 9-Fluorenylmethyl chloroformate (FMOC) | Fluorescence | Reacts with both primary and secondary amines. researchgate.net |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Fluorescence | Reacts with primary and secondary amines. thermofisher.comresearchgate.net |

These reagents can be employed to label this compound for sensitive detection in various analytical applications.

Derivatization for Advanced Separation Science Applications

In separation science, derivatization of amines is often necessary to improve their chromatographic behavior. nih.gov For gas chromatography, derivatization reduces the polarity and basicity of the amine, minimizing peak tailing and improving resolution. researchgate.netsemanticscholar.org Acylation and silylation are common derivatization methods for this purpose. libretexts.org

For high-performance liquid chromatography (HPLC), especially for the separation of enantiomers, derivatization with a chiral reagent can be employed to form diastereomers that can be separated on a non-chiral stationary phase. Alternatively, the amine can be derivatized with a chromophoric or fluorophoric tag to enhance its detection, followed by separation on a chiral stationary phase (CSP). yakhak.orgnih.gov The enantiomers of chiral amines have been successfully separated as their NBD derivatives on polysaccharide-based CSPs. researchgate.netyakhak.org Given that this compound is a chiral compound, these methods are directly applicable for the resolution of its enantiomers.

Pre-Column Derivatization Techniques

Pre-column derivatization is a powerful strategy employed in analytical chemistry, particularly in high-performance liquid chromatography (HPLC), to enhance the detectability and improve the chromatographic properties of an analyte before it enters the separation column. For this compound, which possesses a primary amine group, several well-established derivatization reagents can be utilized. While specific studies on the derivatization of this compound are not extensively documented in publicly available literature, the reactivity of its primary amine allows for the application of general, yet robust, derivatization methodologies. These techniques are crucial for enhancing UV absorbance or inducing fluorescence, thereby significantly lowering the limits of detection.

One of the most common reagents for the pre-column derivatization of primary amines is o-phthalaldehyde (OPA) . researchgate.netnih.govthermofisher.comjasco-global.com The reaction of OPA with a primary amine, in the presence of a thiol such as 2-mercaptoethanol, rapidly yields a highly fluorescent isoindole derivative. researchgate.net This reaction is typically carried out in a borate (B1201080) buffer at a slightly alkaline pH. thermofisher.com The resulting derivative can be readily detected by a fluorescence detector, offering excellent sensitivity. nih.gov An automated pre-column derivatization process can improve the reproducibility of this method. thermofisher.comjasco-global.com

Another widely used reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl) . thermofisher.comjascoinc.com FMOC-Cl reacts with primary amines to form stable, highly fluorescent derivatives. This reagent is particularly useful as it can also derivatize secondary amines, offering broader applicability. jascoinc.com The derivatization reaction conditions, including reagent concentration, pH, and reaction time, need to be optimized for each specific analyte to ensure complete reaction and reproducible results. nih.gov

For chiral separations, where the goal is to separate the enantiomers of this compound, chiral derivatizing agents are employed. These agents react with the amine to form diastereomers, which can then be separated on a standard achiral HPLC column. A common example is the use of chiral chloroformate reagents, such as those derived from amino acids like L-proline (e.g., FMOC-L-Pro). nih.gov The resulting diastereomeric derivatives exhibit different physicochemical properties, allowing for their separation. Another approach involves the use of reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent), which is known to be effective for the chiral resolution of amphetamines and related compounds. nih.gov

Table 1: Common Pre-Column Derivatization Reagents for Primary Amines

| Derivatizing Reagent | Abbreviation | Functional Group Targeted | Detection Method | Key Advantages |

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence, UV | Fast reaction, high sensitivity. researchgate.netnih.gov |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary and Secondary Amines | Fluorescence | Forms stable derivatives. thermofisher.comjascoinc.com |

| Dansyl Chloride | DNS-Cl | Primary and Secondary Amines | Fluorescence, UV | Well-established reagent. thermofisher.com |

| Phenylisothiocyanate | PITC | Primary and Secondary Amines | UV | Forms stable derivatives. thermofisher.com |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | Marfey's Reagent | Primary and Secondary Amines | UV | Chiral analysis. nih.gov |

Post-Column Derivatization Techniques

Post-column derivatization involves the reaction of the analyte with a reagent after it has been separated on the HPLC column but before it reaches the detector. actascientific.comactascientific.com This technique is advantageous as it avoids the potential for the derivatization reaction to produce multiple products or byproducts that could complicate the chromatogram. researchgate.net Furthermore, the separation of the underivatized analyte is often simpler and more efficient.

For the analysis of primary amines like this compound, ninhydrin (B49086) is a classic post-column derivatization reagent. actascientific.comresearchgate.netfujifilm.com The reaction of ninhydrin with primary amines, upon heating, produces a deep purple-colored compound known as Ruhemann's purple, which can be detected by a UV-Vis detector typically at 570 nm. fujifilm.com This method is highly reproducible and has been a cornerstone of amino acid analysis for decades. researchgate.net Automated systems often incorporate a reaction coil maintained at an elevated temperature to facilitate the reaction between the column eluent containing the analyte and the ninhydrin reagent. fujifilm.com

Similar to pre-column derivatization, o-phthalaldehyde (OPA) can also be employed in a post-column setup. actascientific.comactascientific.com After the separation of this compound on the column, the eluent is mixed with the OPA/thiol reagent, and the resulting fluorescent derivative is detected. This approach combines the clean separation of the underivatized analyte with the high sensitivity of fluorescence detection. actascientific.com

Table 2: Common Post-Column Derivatization Reagents for Primary Amines

| Derivatizing Reagent | Functional Group Targeted | Detection Method | Key Advantages |

| Ninhydrin | Primary Amines | UV-Vis (570 nm) | Robust and reproducible method. researchgate.netfujifilm.com |

| o-Phthalaldehyde | Primary Amines | Fluorescence | High sensitivity. actascientific.comactascientific.com |

| Fluorescamine | Primary Amines | Fluorescence | Fast reaction, but less reactive with secondary amines. actascientific.comactascientific.com |

Role of 1 Indan 5 Yl Ethylamine As a Versatile Chemical Building Block

Integration into Complex Molecular Architectures

No specific studies were found that document the integration of 1-Indan-5-yl-ethylamine into complex molecular architectures. General principles of organic synthesis allow for its theoretical use in such applications, but concrete examples are not available in the reviewed literature.

Precursor in Diverse Heterocyclic Compound Synthesis

While the synthesis of heterocyclic compounds is a vast field of chemical research, no specific literature could be identified that utilizes this compound as a starting material for the explicitly requested heterocyclic systems.

Applications in Material Science Research

The search for applications of this compound in material science, including its potential use in polymers or other advanced materials, yielded no results.

Scaffold for Ligand Design in Organometallic and Asymmetric Catalysis

The utility of a chemical scaffold in ligand design is determined by its structural features and the ease with which it can be modified to create a library of ligands with diverse properties. Chiral amines, in general, are a cornerstone of asymmetric catalysis, often serving as the source of chirality in ligands for metal complexes.

Chiral Ligands for Asymmetric Synthesis

The development of novel chiral ligands is a continuous pursuit in the field of asymmetric synthesis, aiming to achieve high enantioselectivity and catalytic activity for a broad range of chemical transformations. Chiral 1,2-diamines, for instance, are well-established as effective ligands in transition metal-catalyzed reactions. rsc.org The synthesis of such ligands often starts from readily available chiral precursors, which are then elaborated into more complex structures.

While specific data on ligands derived directly from this compound is unavailable, the general approach involves the reaction of the chiral amine with a suitable electrophile to introduce a second coordinating group. For example, reaction with a phosphine-containing electrophile could yield a P,N-ligand, a class of ligands known for its effectiveness in various catalytic reactions. The performance of such a hypothetical ligand in an asymmetric reaction would be evaluated based on the yield and enantiomeric excess (ee) of the product.

Table 1: Hypothetical Performance of a Chiral Ligand in Asymmetric Synthesis

| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Prochiral Ketone A | 1.0 | Toluene | 25 | >95 | 90 |

| 2 | Prochiral Imine B | 0.5 | Dichloromethane | 0 | 92 | 85 |

| 3 | Prochiral Olefin C | 2.0 | Tetrahydrofuran | -20 | 88 | 95 |

This table is illustrative and does not represent experimental data for ligands derived from this compound.

Ruthenium-Catalyzed Transformations

Ruthenium complexes are among the most versatile catalysts in organic synthesis, capable of mediating a wide range of transformations including hydrogenation, transfer hydrogenation, and C-H activation. nih.govacs.org The ligands coordinated to the ruthenium center play a critical role in determining the catalyst's activity, selectivity, and stability.

In the context of asymmetric catalysis, chiral ligands are used to create a chiral environment around the ruthenium atom. For instance, ruthenium complexes bearing chiral diamine or phosphine (B1218219) ligands are highly effective for the asymmetric hydrogenation of ketones and imines, producing chiral alcohols and amines with high enantiopurity.

While no specific examples of ruthenium complexes with this compound-derived ligands are documented in the searched literature, one can surmise the potential transformations they could catalyze based on the known reactivity of ruthenium catalysts. Asymmetric transfer hydrogenation of prochiral ketones is a prominent example of a ruthenium-catalyzed reaction where the nature of the chiral ligand is paramount.

Table 2: Representative Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | Dihydroisoquinolines | Tetrahydroisoquinolines | Good to Excellent | Good to Excellent | nih.gov |

| Ru(II) with α-diimine ligands | Alcohols/Amines | Alkylated Products | - | - | acs.org |

This table presents examples of ruthenium-catalyzed transformations with other chiral ligands and is for illustrative purposes.

Advanced Spectroscopic Characterization and Structure Elucidation of 1 Indan 5 Yl Ethylamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 1-Indan-5-yl-ethylamine. openpubglobal.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled. One-dimensional (1D) experiments provide fundamental information about the chemical environment and connectivity of atoms, while two-dimensional (2D) techniques reveal more complex correlations. openpubglobal.comipb.pt

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electronic environment of the protons. docbrown.info

Aromatic Region: The protons on the benzene (B151609) ring of the indane core are expected to appear in the range of δ 7.0–7.3 ppm. The substitution pattern would likely result in a complex set of multiplets for the three aromatic protons.

Indane Aliphatic Region: The four protons of the two methylene (B1212753) groups on the saturated portion of the indane ring would appear as multiplets. Based on data from related indane structures, the protons on C-2' are predicted around δ 2.1-2.5 ppm, while the benzylic protons on C-3' would be shifted downfield to approximately δ 2.9-3.1 ppm. psu.eduresearchgate.net

Ethylamine (B1201723) Side-Chain: The proton on the carbon adjacent to the nitrogen atom (the methine proton) would likely resonate as a quartet around δ 4.1–4.4 ppm. The terminal methyl group protons would appear as a doublet in the upfield region, typically around δ 1.2–1.4 ppm. docbrown.info The two protons of the amino group (-NH₂) would typically present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic Protons (Ar-H) | 7.0 - 7.3 | Multiplet |

| Methine Proton (-CH-NH₂) | 4.1 - 4.4 | Quartet (q) |

| Indane Benzylic Protons (-CH₂-) | 2.9 - 3.1 | Multiplet (m) |

| Indane Methylene Protons (-CH₂-) | 2.1 - 2.5 | Multiplet (m) |

| Methyl Protons (-CH₃) | 1.2 - 1.4 | Doublet (d) |

| Amine Protons (-NH₂) | Variable | Broad Singlet (br s) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal. docbrown.info The chemical shift range for ¹³C is much wider than for ¹H, allowing for clear resolution of individual carbon signals. oregonstate.edu

Aromatic Carbons: The six carbons of the benzene ring would produce signals in the δ 120–146 ppm region. Quaternary carbons (those without attached protons) typically show weaker signals. researchgate.net

Indane Aliphatic Carbons: The methylene carbons of the indane ring are expected in the δ 30–40 ppm range. psu.edu

Ethylamine Side-Chain Carbons: The methine carbon bonded to the nitrogen atom would appear around δ 50–55 ppm, while the terminal methyl carbon would be found in the highly shielded region of δ 15–20 ppm. docbrown.infochemicalbook.com

Predicted ¹³C NMR Data for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Aromatic Quaternary Carbons | 140 - 146 |

| Aromatic CH Carbons | 120 - 128 |

| Methine Carbon (-CH-NH₂) | 50 - 55 |

| Indane Methylene Carbons (-CH₂-) | 30 - 40 |

| Methyl Carbon (-CH₃) | 15 - 20 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, 2D NMR experiments are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton-proton connectivities within the indane ring's aliphatic part and along the ethylamine side-chain. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on their known proton assignments. For example, the proton signal at ~4.2 ppm would correlate with the carbon signal at ~53 ppm, confirming the -CH-NH₂ group. researchgate.net

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. cmro.in The molecular formula of this compound is C₁₁H₁₅N, giving it a molecular weight of 161.25 g/mol . matrixscientific.com The electron ionization mass spectrum would therefore be expected to show a molecular ion peak [M]⁺ at m/z 161.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. phytojournal.com The sample is vaporized and separated on a column before entering the mass spectrometer. nih.gov The fragmentation of this compound under electron ionization (EI) conditions would likely involve characteristic cleavages. The most prominent fragmentation is predicted to be the cleavage of the bond between the first and second carbon of the side chain (benzylic cleavage), which is a favored fragmentation pathway.

Predicted GC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Identity | Comments |

| 161 | [C₁₁H₁₅N]⁺ | Molecular Ion [M]⁺ |

| 146 | [M - CH₃]⁺ | Loss of a methyl group |

| 117 | [C₉H₉]⁺ | Loss of the ethylamine side chain, forming an indanyl cation |

| 44 | [C₂H₆N]⁺ | Iminium ion from cleavage alpha to the nitrogen |

Analysis of a close structural analog, 5-(2-aminopropyl)indane (5-APDI), shows a prominent fragment resulting from benzylic cleavage, supporting the predicted fragmentation pattern. mzcloud.org

LC-MS is a highly sensitive technique that couples high-performance liquid chromatography with mass spectrometry, making it ideal for analyzing non-volatile or thermally unstable compounds. cmro.innih.gov Using soft ionization techniques like electrospray ionization (ESI), LC-MS typically generates a protonated molecular ion [M+H]⁺. For this compound, this would be observed at m/z 162. Tandem mass spectrometry (LC-MS/MS) can be used to further fragment this protonated molecule to gain additional structural information, which is particularly useful for quantitative analysis in complex matrices. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a precise molecular formula. This technique is significantly more powerful than low-resolution mass spectrometry, which often cannot distinguish between ions of the same nominal mass but different elemental compositions.

For this compound, HRMS would be employed to confirm its molecular formula, C₁₁H₁₅N. The instrument, often a time-of-flight (TOF) or Orbitrap mass analyzer, provides a measured mass that can be compared to the calculated theoretical mass. A close match between the experimental and calculated values provides strong evidence for the assigned molecular formula. This is particularly important in synthetic chemistry to ensure the target molecule has been formed.

Table 1: Theoretical HRMS Data for this compound

| Species | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₁H₁₆N⁺ | 162.1283 |